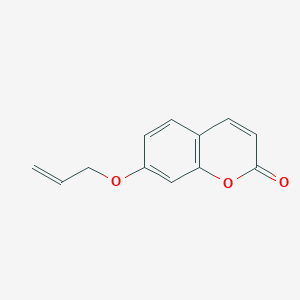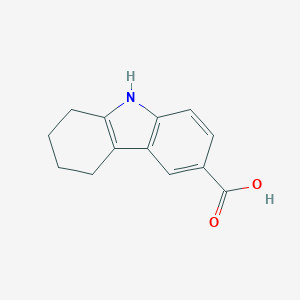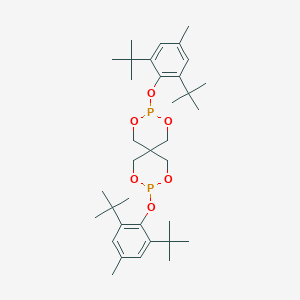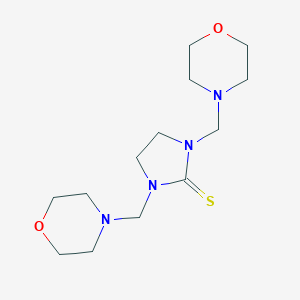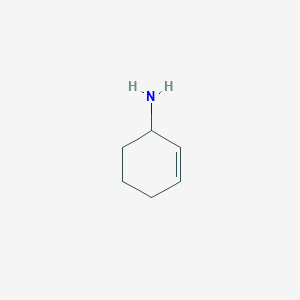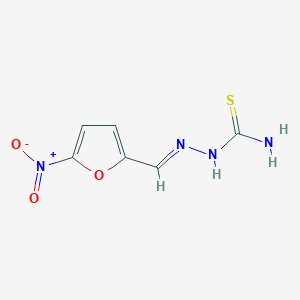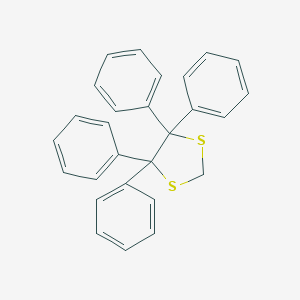
4,4,5,5-Tetraphenyl-1,3-dithiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetraphenyl-1,3-dithiolane is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a heterocyclic organic compound that contains sulfur and carbon atoms in its structure. It has a molecular formula of C22H18S2 and a molecular weight of 362.50 g/mol. The compound is commonly used in organic synthesis and has been found to have potential applications in various fields, including materials science, pharmaceuticals, and biotechnology.
Mecanismo De Acción
The mechanism of action of 4,4,5,5-Tetraphenyl-1,3-dithiolane is not well understood. However, it is believed that the compound acts as a radical scavenger and antioxidant. It has been found to have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
Efectos Bioquímicos Y Fisiológicos
4,4,5,5-Tetraphenyl-1,3-dithiolane has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. The compound has also been found to have potential anti-inflammatory and anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 4,4,5,5-Tetraphenyl-1,3-dithiolane in lab experiments is its relatively simple synthesis process. The compound can be obtained in good yields, making it a cost-effective option for research. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 4,4,5,5-Tetraphenyl-1,3-dithiolane. One potential area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of the compound's potential applications in biotechnology and materials science. Additionally, further research is needed to understand the mechanism of action of the compound and its potential therapeutic applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4,4,5,5-Tetraphenyl-1,3-dithiolane involves the reaction of 1,2-dibromoethane with thiourea in the presence of sodium hydroxide. The reaction yields 4,4,5,5-Tetraphenyl-1,3-dithiolane as the main product. The synthesis process is relatively simple, and the compound can be obtained in good yields.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetraphenyl-1,3-dithiolane has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in organic synthesis. It has been used as a building block in the synthesis of various organic compounds, including dithiolane derivatives, which have been found to have potential applications in materials science.
Propiedades
Número CAS |
88691-94-5 |
|---|---|
Nombre del producto |
4,4,5,5-Tetraphenyl-1,3-dithiolane |
Fórmula molecular |
C27H22S2 |
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
4,4,5,5-tetraphenyl-1,3-dithiolane |
InChI |
InChI=1S/C27H22S2/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)27(29-21-28-26,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |
Clave InChI |
VEVOLECXIGJCAC-UHFFFAOYSA-N |
SMILES |
C1SC(C(S1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1SC(C(S1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate](/img/structure/B186937.png)
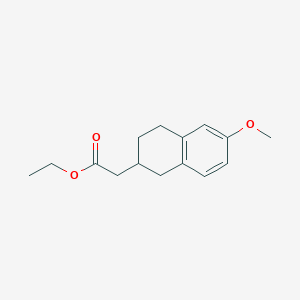
![3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186942.png)
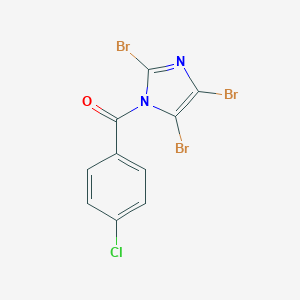
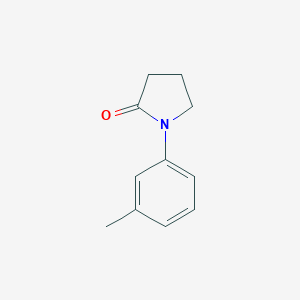
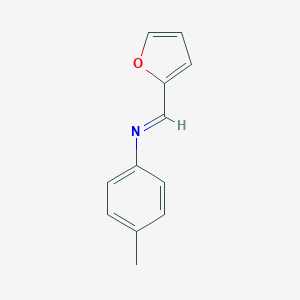
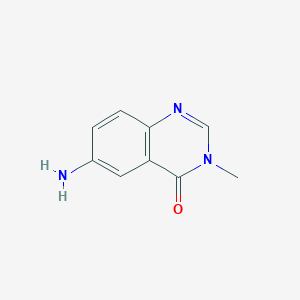
![5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B186950.png)
